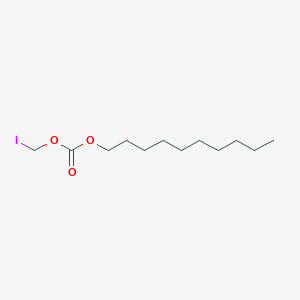
Decyl iodomethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl iodomethyl carbonate is an organic compound with the molecular formula C₁₂H₂₃IO₃ It is a derivative of carbonic acid, where the hydrogen atoms are replaced by a decyl group and an iodomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decyl iodomethyl carbonate can be synthesized through the reaction of decyl alcohol with iodomethyl carbonate. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-80°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent product quality and yield. The process involves the use of high-purity reactants and catalysts to optimize the reaction efficiency. The final product is purified through distillation and recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl iodomethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form decyl iodocarbonate and other by-products.
Reduction: Reduction reactions can convert this compound to decyl alcohol and iodide ions.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include decyl iodocarbonate, decyl alcohol, and various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Decyl iodomethyl carbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbonates and esters.
Biology: The compound is studied for its potential use in biochemical assays and as a labeling agent for biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of decyl iodomethyl carbonate involves the formation of reactive intermediates through the cleavage of the iodomethyl group. These intermediates can then interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Decyl chloromethyl carbonate
- Decyl bromomethyl carbonate
- Decyl fluoromethyl carbonate
Uniqueness
Decyl iodomethyl carbonate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts
Propriétés
Numéro CAS |
920967-16-4 |
|---|---|
Formule moléculaire |
C12H23IO3 |
Poids moléculaire |
342.21 g/mol |
Nom IUPAC |
decyl iodomethyl carbonate |
InChI |
InChI=1S/C12H23IO3/c1-2-3-4-5-6-7-8-9-10-15-12(14)16-11-13/h2-11H2,1H3 |
Clé InChI |
NKKTXJLCLWRXIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)OCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


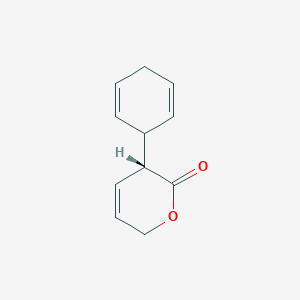
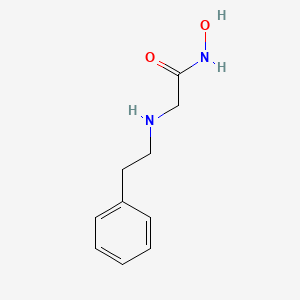
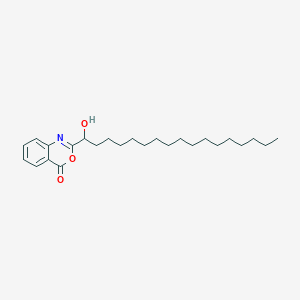
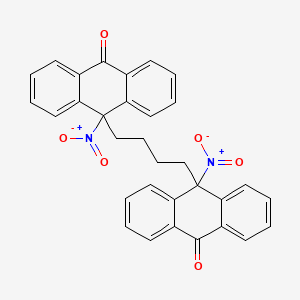
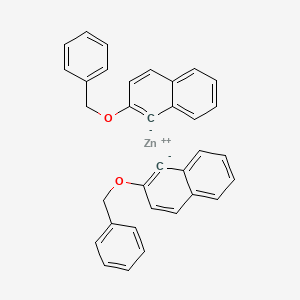
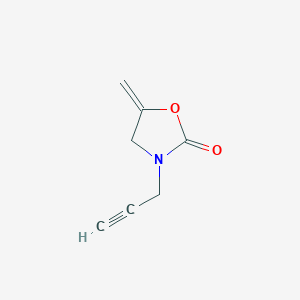
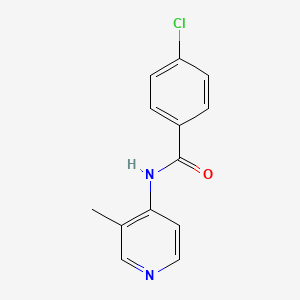
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)
![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)
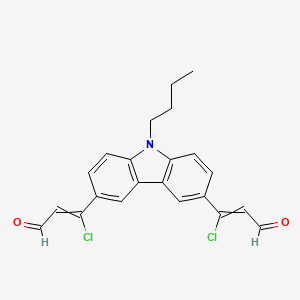
![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
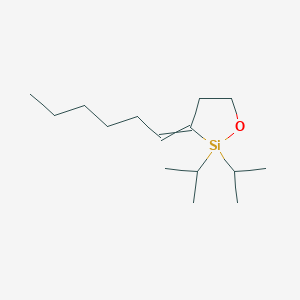
![4-Hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-N,N,1,2-tetramethyl-1H-benzimidazole-6-carboxamide](/img/structure/B14197299.png)
